molecular formula C20H20N4O3 B2538165 2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941959-99-5

2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2538165
CAS No.: 941959-99-5
M. Wt: 364.405
InChI Key: STGMMGZUOKJPCA-UHFFFAOYSA-N
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Description

2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

The compound has been a subject of research in the field of synthetic chemistry, particularly focusing on the construction of complex [1,2,4]triazine systems. For instance, Massry (2003) explored the synthetic approach to 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and 6-Benzyl-5-thioxo-3,4-dihydro-2H-[1,2,4]triazin-3-one, alongside their transformations to fused[1,2,4]triazine systems. The study detailed various reactions and transformations, including attempts to construct complex [1,2,4]triazine derivatives and their correlation with proposed structures through theoretical calculations using AM1 and PM3 semiempirical Hamiltonian (Massry, 2003).

Reactivity and Potential Biological Activities

The chemical reactivity and potential biological activities of derivatives related to this compound have also been a subject of investigation. Research has delved into the synthesis of various heterocyclic compounds, examining their structures and potential biological properties. For example, El-Hashash et al. (2011) studied the reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine in the synthesis of novel quinazoline derivatives with antimicrobial activity, highlighting the synthesis process, structural confirmation, and biological screening against different bacteria strains (El-Hashash et al., 2011).

Synthesis of Fused Heterocycles

The synthesis of fused heterocycles incorporating the compound or its derivatives has been another research focus, with studies examining various synthetic methods and the resulting biological activities. For instance, Shaaban (2008) presented a study on microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, offering insights into the methods used and the types of heterocycles synthesized (Shaaban, 2008).

Novel Heterocyclic Scaffolds

Efforts have been made to develop new drug-like heterocyclic scaffolds involving derivatives of this compound. Tzvetkov et al. (2012) discussed the regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, offering a new drug-like heterobicyclic scaffold. The study emphasized the synthetic strategy, structural variation, and confirmation by extensive analyses, including X-ray crystallography (Tzvetkov et al., 2012).

Properties

IUPAC Name

2-benzyl-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-27-17-10-8-16(9-11-17)22-12-13-23-18(25)19(26)24(21-20(22)23)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGMMGZUOKJPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.